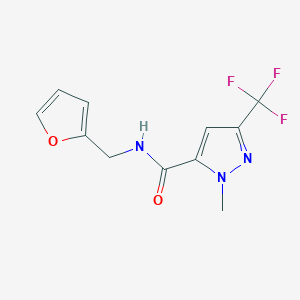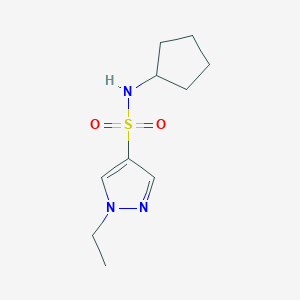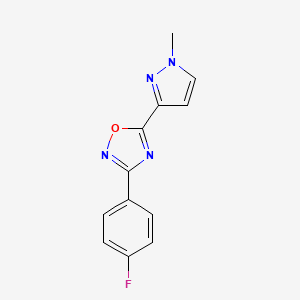![molecular formula C13H22N4O B7459517 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been widely used in the agricultural industry to enhance crop yield and quality. CPPU is a potent cytokinin, which means it can stimulate cell division and promote plant growth.
Scientific Research Applications
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit set, fruit size, and yield in various crops such as grapes, kiwifruit, tomatoes, and apples. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has also been used to delay fruit ripening and improve postharvest quality. In addition, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has been found to enhance the resistance of plants to environmental stressors such as drought, salinity, and high temperature.
Mechanism of Action
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea acts as a cytokinin analog, which means it mimics the action of naturally occurring cytokinins in plants. Cytokinins are hormones that regulate cell division and differentiation in plants. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can bind to cytokinin receptors and activate the downstream signaling pathway, leading to cell division and growth. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can also promote the accumulation of plant hormones such as auxin and gibberellin, which further stimulate plant growth.
Biochemical and Physiological Effects:
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can affect various biochemical and physiological processes in plants. It can increase the activity of enzymes involved in cell division and carbohydrate metabolism. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can also enhance the synthesis of chlorophyll and other pigments, leading to increased photosynthesis and biomass production. In addition, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can regulate the expression of genes involved in stress responses and defense mechanisms.
Advantages and Limitations for Lab Experiments
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has several advantages for lab experiments. It is easy to synthesize and purify, and it has a long shelf life. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea is also stable under a wide range of pH and temperature conditions. However, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can be toxic to some plant species at high concentrations, and its effects may vary depending on the plant species, cultivar, and environmental conditions. Therefore, careful dosing and experimentation are required to obtain reliable results.
Future Directions
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has great potential for improving crop yield and quality, as well as enhancing plant resilience to environmental stressors. Further research is needed to understand the molecular mechanisms of 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea action and its interactions with other plant hormones. In addition, more studies are needed to investigate the effects of 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea on different plant species and cultivars, as well as under different environmental conditions. Finally, the development of new 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea analogs with improved efficacy and safety profiles could lead to new applications in agriculture and biotechnology.
In conclusion, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea is a synthetic plant growth regulator that has been widely used in the agricultural industry to enhance crop yield and quality. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea is a potent cytokinin that can stimulate cell division and promote plant growth. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has several advantages for lab experiments, but its effects may vary depending on the plant species and environmental conditions. Future research on 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea could lead to new applications in agriculture and biotechnology.
Synthesis Methods
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can be synthesized through a multistep process starting from 1-cyclohexyl-3-hydroxyurea and 1-(1H-pyrazol-1-yl)propan-2-amine. The reaction involves the condensation of the two compounds in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through column chromatography or recrystallization.
properties
IUPAC Name |
1-cyclohexyl-3-(1-pyrazol-1-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11(10-17-9-5-8-14-17)15-13(18)16-12-6-3-2-4-7-12/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYKCVBADOTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)



![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)